(4-Iodophenyl)urea
Overview
Description
(4-Iodophenyl)urea is a member of the class of phenylureas, which are compounds containing a phenyl group linked to one nitrogen atom of a urea group. This compound is characterized by the presence of an iodine atom attached to the phenyl ring at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (4-Iodophenyl)urea involves the reaction of 4-iodoaniline with an isocyanate or carbamoyl chloride. For example, 4-iodoaniline can be dissolved in dilute aqueous hydrochloric acid, followed by the addition of water to completely dissolve the compound. The resulting solution is then reacted with an isocyanate or carbamoyl chloride to form this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The process typically involves the use of large reactors and precise control of reaction parameters to ensure high yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Iodophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reaction conditions.
Hydrolysis: This compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted phenylureas, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
(4-Iodophenyl)urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in the treatment of various diseases.
Industry: It is used in the production of radiopaque materials and as a component in the synthesis of advanced polymers and nanocomposites
Mechanism of Action
The mechanism of action of (4-Iodophenyl)urea involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (4-Iodophenyl)urea include:
N-cyclohexyl-N’-(4-iodophenyl)urea: A compound with a cyclohexyl group attached to the nitrogen atom of the urea moiety.
N-phenylurea: A compound with a phenyl group attached to the nitrogen atom of the urea moiety.
Iodobenzenes: Compounds containing an iodine atom attached to a benzene ring
Uniqueness
This compound is unique due to the presence of the iodine atom at the para position of the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(4-iodophenyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUUOXCQVDVOJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365216 | |
Record name | Urea, (4-iodophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13114-95-9 | |
Record name | Urea, (4-iodophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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